2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid is a chemical compound that features a thiophene ring substituted with a cyano group at the 4-position and a difluoroacetic acid moiety at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid typically involves the introduction of the cyano group and the difluoroacetic acid moiety onto the thiophene ring. One common method involves the reaction of 4-cyanothiophene with difluoroacetic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to handle the reagents and control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and difluoroacetic acid groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Cyanothiophen-3-yl)boronic acid
- (4-Cyanothiophen-2-yl)boronic acid
- (4-Ethylpyridin-3-yl)boronic acid
Uniqueness
2-(4-Cyanothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of both the cyano group and the difluoroacetic acid moiety, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and interactions.
Eigenschaften
Molekularformel |
C7H3F2NO2S |
---|---|
Molekulargewicht |
203.17 g/mol |
IUPAC-Name |
2-(4-cyanothiophen-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H3F2NO2S/c8-7(9,6(11)12)5-3-13-2-4(5)1-10/h2-3H,(H,11,12) |
InChI-Schlüssel |
IUHPYMRKIFEQNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)C(C(=O)O)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.